molecular formula C20H16FN3O3 B2547248 N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941904-83-2

N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No. B2547248
M. Wt: 365.364
InChI Key: LZMNONNMFVPNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of amide bonds, ring closure reactions, and substitution reactions. For instance, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide involved characterisation using NMR, FT-IR, and MS, as well as X-ray structural analysis . Similarly, the synthesis of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers was achieved through acyl chloride reactions . These methods could potentially be applied to the synthesis of "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and DFT calculations. For example, the crystal structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide was confirmed by X-ray diffraction and compared with DFT calculations . The structure of N-(fluorophenyl)pyridinecarboxamides was analyzed to determine the effects of substituents on molecular conformation and supramolecular aggregation . These analyses are crucial for understanding the molecular geometry and potential interaction sites of "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide".

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide" might undergo. For instance, the antiallergic activity of N-tetrazolylpyridinecarboxamides was evaluated, and structure-activity relationships were established . The anticonvulsant properties of N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate were also studied, revealing solid-state rotational disorder and hydrogen bonding interactions . These findings suggest that the compound may also exhibit specific biological activities and engage in hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various studies. The crystal structure analyses of N-(fluorophenyl)pyridinecarboxamides revealed different primary aggregation processes and highlighted the cooperative effects of intra-/intermolecular interactions in the solid state . The molecular electrostatic potential and frontier molecular orbitals of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide were investigated using DFT, revealing physicochemical properties . These studies can inform the potential solubility, stability, and reactivity of "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide".

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, compounds structurally related to N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide have been explored for their potential as therapeutic agents. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the relevance of such compounds in targeting specific kinases involved in cancer pathways (G. M. Schroeder et al., 2009). These findings underscore the potential of structurally related carboxamides in the development of targeted cancer therapies.

Material Science and Polymer Chemistry

In material science, the synthesis and characterization of new compounds with carboxamide functionalities have been explored for their applications in creating advanced materials. For example, the synthesis of diphenylfluorene-based aromatic polyamides derived from various carboxylic acids demonstrates the utility of carboxamide groups in developing polymers with enhanced solubility, thermal stability, and mechanical properties (S. Hsiao et al., 1999). This research indicates the potential of incorporating carboxamide derivatives into polymer backbones for various industrial applications.

Molecular Biology and Biochemistry

In the field of molecular biology and biochemistry, the study of carboxamide derivatives extends to their role in modulating biological pathways and interactions. Compounds featuring the carboxamide moiety have been investigated for their ability to interact with biological targets, such as enzymes and receptors, thereby affecting cellular processes. For instance, the role of orexin-1 receptor mechanisms in compulsive food consumption has been studied using specific carboxamide derivatives, shedding light on the neurobiological underpinnings of eating disorders and potential therapeutic targets (L. Piccoli et al., 2012).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.


properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-15-5-3-4-13(10-15)11-24-12-14(8-9-18(24)25)20(27)23-17-7-2-1-6-16(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMNONNMFVPNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.